molecular formula C23H29NO5 B13816231 Deacetyldeflazacort; Deflazacortalcohol; L 6485 CAS No. 2585198-73-6

Deacetyldeflazacort; Deflazacortalcohol; L 6485

Cat. No.: B13816231
CAS No.: 2585198-73-6
M. Wt: 399.5 g/mol
InChI Key: KENSGCYKTRNIST-AXEBOABBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Deacetyldeflazacort undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Deacetyldeflazacort has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.

    Methylprednisolone: A synthetic corticosteroid with higher potency.

Uniqueness

Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .

Properties

CAS No.

2585198-73-6

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

InChI

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1

InChI Key

KENSGCYKTRNIST-AXEBOABBSA-N

Isomeric SMILES

CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO

Origin of Product

United States

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